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2-benzyl-2-hydroxy-3-phenyl-N'-(1-phenylpropan-2-yl)propanehydrazide
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Overview
Description
2-benzyl-2-hydroxy-3-phenyl-N’-(1-phenylpropan-2-yl)propanehydrazide is an organic compound characterized by its complex structure, which includes benzyl, hydroxy, phenyl, and propanehydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2-hydroxy-3-phenyl-N’-(1-phenylpropan-2-yl)propanehydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrazide Formation: The final step involves the formation of the hydrazide group by reacting the intermediate compound with hydrazine or a hydrazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-2-hydroxy-3-phenyl-N’-(1-phenylpropan-2-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the hydrazide group to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where a nucleophile replaces the benzyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
2-benzyl-2-hydroxy-3-phenyl-N’-(1-phenylpropan-2-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-benzyl-2-hydroxy-3-phenyl-N’-(1-phenylpropan-2-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar benzyl group but lacking the hydroxy and hydrazide functionalities.
2-Phenyl-2-propanol: Contains a hydroxy group and a phenyl group but differs in the overall structure.
Benzyl methyl ketone: Similar in having a benzyl group but differs in the presence of a ketone group instead of a hydrazide.
Uniqueness
2-benzyl-2-hydroxy-3-phenyl-N’-(1-phenylpropan-2-yl)propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H28N2O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-benzyl-2-hydroxy-3-phenyl-N'-(1-phenylpropan-2-yl)propanehydrazide |
InChI |
InChI=1S/C25H28N2O2/c1-20(17-21-11-5-2-6-12-21)26-27-24(28)25(29,18-22-13-7-3-8-14-22)19-23-15-9-4-10-16-23/h2-16,20,26,29H,17-19H2,1H3,(H,27,28) |
InChI Key |
RWLUQJBRWKOKHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NNC(=O)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O |
Origin of Product |
United States |
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